Cas no 1795413-07-8 (methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate)

Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate is a synthetic organic compound featuring a dihydroquinazoline core with multiple functionalized aromatic substituents. Its structure incorporates a phenyl group, a trimethoxyphenyl moiety, and a methyl ester side chain, making it a versatile intermediate in medicinal chemistry and drug discovery. The presence of methoxy groups enhances solubility and potential bioactivity, while the dihydroquinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and CNS-targeted applications. This compound is suitable for further derivatization or as a reference standard in analytical studies. Its well-defined synthetic route ensures high purity and reproducibility for research applications.
methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate structure
1795413-07-8 structure
Product Name:methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate
CAS No:1795413-07-8
MF:C27H28N2O5
MW:460.521627426147
CID:5405329
Update Time:2025-11-01

methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • HSILCTWHCQBZHW-UHFFFAOYSA-N
    • methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate
    • Inchi: 1S/C27H28N2O5/c1-17-11-13-21-20(15-17)24(18-9-7-6-8-10-18)29(16-23(30)32-3)27(28-21)19-12-14-22(31-2)26(34-5)25(19)33-4/h6-15,24H,16H2,1-5H3
    • InChI Key: HSILCTWHCQBZHW-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CN1C(C2=CC=CC=C2)C2=C(N=C1C1=CC=C(OC)C(OC)=C1OC)C=CC(C)=C2

methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate Pricemore >>

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Additional information on methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate

Introduction to Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate (CAS No. 1795413-07-8)

Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate, identified by its CAS number CAS No. 1795413-07-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the quinazoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications.

The molecular structure of Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of a methyl group at the 6-position of the quinazoline ring, combined with a phenyl ring at the 4-position, enhances its binding affinity to various biological targets. Additionally, the 2,3,4-trimethoxyphenyl substituent introduces hydrophobicity and electronic effects that modulate the compound's reactivity and pharmacokinetic profile.

In recent years, quinazoline derivatives have been extensively studied for their potential as antiviral, anticancer, and anti-inflammatory agents. The specific configuration of Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate makes it a promising candidate for further investigation in these therapeutic areas. Preliminary studies have suggested that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathways.

The synthesis of Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the quinazoline core through cyclization reactions, followed by functional group modifications to introduce the methyl and phenyl substituents. The final step involves the acetylation of the methyl group to form the acetate ester.

One of the most intriguing aspects of this compound is its potential as a scaffold for drug development. The quinazoline core provides a versatile platform for structural modifications, allowing chemists to fine-tune the biological activity of the molecule. By varying substituents such as halogens, alkynes, and heterocycles, researchers can explore new chemical space and discover novel therapeutic agents.

Recent advancements in computational chemistry have enabled more efficient screening of quinazoline derivatives for biological activity. Molecular modeling techniques can predict how Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate interacts with target proteins and enzymes. This approach has significantly reduced the time and cost associated with traditional high-throughput screening methods.

The pharmacokinetic properties of Methyl 2-[6-methyl-4-phenyl-2-(2,3,4-trimethoxyphenyl)-3,4-dihydroquinazolin-3-y acetate are also of great interest. Studies have shown that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration. Additionally, its metabolic stability appears favorable for further development into a drug candidate.

In conclusion, Methyl 2-[6-methyl -4 -phenyl -2 - (2 , 3 , 4 - trimethoxyphen y l) - 3 , 4 - dihydroquin azolin - 3 - y l]acetate represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this will play a crucial role in discovering new treatments.

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